2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol
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Overview
Description
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol is an organic compound with the molecular formula C6H12F3NO It is a colorless liquid that is soluble in water and various organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol typically involves the reaction of 2-amino-1-butanol with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize production efficiency while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction could produce simpler alcohols or amines .
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2,2,2-Trifluoroethyl)amino]ethanol: Similar structure but with a shorter carbon chain.
2,2,2-Trifluoroethylamine: Lacks the hydroxyl group present in 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol.
2,2,2-Trifluoroethanol: Contains a trifluoroethyl group but lacks the amino group.
Uniqueness
This compound is unique due to its combination of a trifluoroethyl group and a hydroxyl group, which imparts distinct chemical and physical properties. This combination makes it versatile for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Biological Activity
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C6H12F3N1O1, with a molecular weight of approximately 175.16 g/mol. The trifluoroethyl group enhances its lipophilicity, which may facilitate its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its ability to modulate the function of various biomolecules, including enzymes and receptors. The trifluoroethyl moiety can influence the compound's pharmacokinetics and dynamics by improving membrane permeability and stability in biological systems.
Interaction with Biological Targets
Research indicates that this compound may interact with specific proteins involved in cell signaling pathways. For instance, it has been suggested that it could modulate the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
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In Vitro Studies :
- Cell Proliferation : In vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, it was found to reduce cell viability in pancreatic cancer cells by targeting specific apoptotic pathways .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes, suggesting its utility in drug development for metabolic disorders .
- In Vivo Studies :
Case Study 1: Anti-Cancer Activity
A study conducted on various pancreatic cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Mcl-1 .
Case Study 2: Metabolic Regulation
In a separate investigation focusing on metabolic pathways, this compound was found to enhance the expression of phase II detoxifying enzymes. This suggests a role in protecting against oxidative stress and potentially lowering cancer risk through dietary sources or supplements .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anti-cancer properties; enzyme inhibition | Modulates CDK activity; induces apoptosis |
Navitoclax | Bcl-2 inhibition | Induces apoptosis via mitochondrial pathway |
ABT-737 | Bcl-xL/Bcl-w inhibition | Promotes apoptosis in cancer cells |
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-2-5(3-11)10-4-6(7,8)9/h5,10-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBTXCQSNFWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.